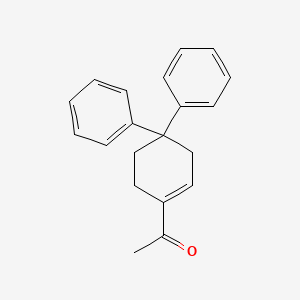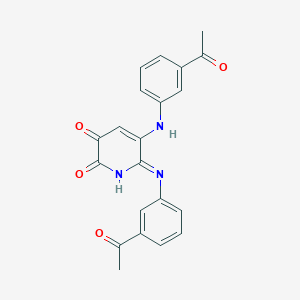
5,6-Bis(3-acetylanilino)pyridine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(3-acetylanilino)pyridine-2,3-dione is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a pyridine-2,3-dione core with two 3-acetylanilino groups attached at the 5 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Bis(3-acetylanilino)pyridine-2,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-acetylaniline with pyridine-2,3-dione under acidic conditions. The reaction is usually carried out in a solvent such as acetic acid, and the temperature is carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 5,6-Bis(3-acetylanilino)pyridine-2,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: The compound can be oxidized to form various derivatives, including carboxylic acids and ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of different anilino derivatives.
Scientific Research Applications
5,6-Bis(3-acetylanilino)pyridine-2,3-dione has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases, given its unique chemical properties.
Industry: It can be employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5,6-Bis(3-acetylanilino)pyridine-2,3-dione exerts its effects depends on its molecular targets and pathways. For example, in biochemical studies, it may interact with specific enzymes or receptors, leading to modulation of biological processes. The exact mechanism would need to be determined through detailed experimental studies.
Comparison with Similar Compounds
2,6-Diacetylpyridine
3,5-Diacetylpyridine
2,3-Diacetylpyridine
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
CAS No. |
660398-94-7 |
|---|---|
Molecular Formula |
C21H17N3O4 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
5-(3-acetylanilino)-6-(3-acetylphenyl)iminopyridine-2,3-dione |
InChI |
InChI=1S/C21H17N3O4/c1-12(25)14-5-3-7-16(9-14)22-18-11-19(27)21(28)24-20(18)23-17-8-4-6-15(10-17)13(2)26/h3-11,22H,1-2H3,(H,23,24,28) |
InChI Key |
FMWSDZWYKBBLRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC2=CC(=O)C(=O)NC2=NC3=CC=CC(=C3)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


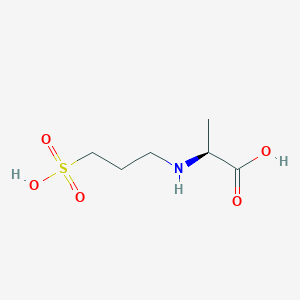
![4-[3-(4-Ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-methoxyphenol](/img/structure/B15158074.png)

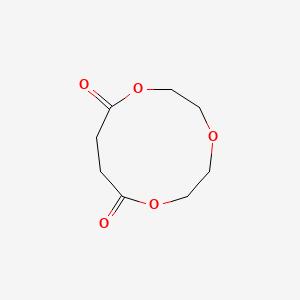

![N-[(3,5-Dimethoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B15158108.png)
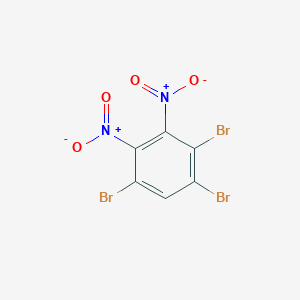

![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
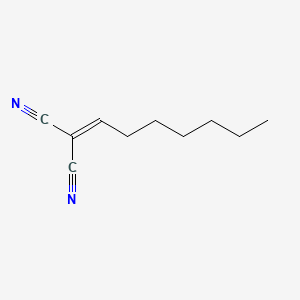
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)
